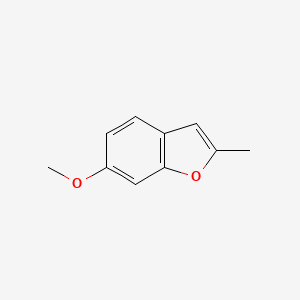

6-Methoxy-2-methylbenzofuran

CAS No.: 29040-48-0

Cat. No.: VC8376120

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29040-48-0 |

|---|---|

| Molecular Formula | C10H10O2 |

| Molecular Weight | 162.18 g/mol |

| IUPAC Name | 6-methoxy-2-methyl-1-benzofuran |

| Standard InChI | InChI=1S/C10H10O2/c1-7-5-8-3-4-9(11-2)6-10(8)12-7/h3-6H,1-2H3 |

| Standard InChI Key | AHAVOXPDABUPJT-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(O1)C=C(C=C2)OC |

| Canonical SMILES | CC1=CC2=C(O1)C=C(C=C2)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Methoxy-2-methylbenzofuran consists of a fused benzene and furan ring system, with substituents at strategic positions influencing its electronic and steric properties. The methoxy group (-OCH₃) at the 6-position donates electron density through resonance, while the methyl group (-CH₃) at the 2-position contributes to hydrophobic interactions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.20 g/mol |

| Exact Mass | 190.0630 g/mol |

| Topological Polar Surface Area | 35.53 Ų |

| LogP (Partition Coefficient) | 2.45 |

Data derived from crystallographic and computational analyses confirm the planar geometry of the benzofuran core, with bond angles consistent with aromatic systems .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 6-methoxy-2-methylbenzofuran typically involves multi-step protocols starting from commercially available phenols and aldehydes. A representative route includes:

-

Condensation: 2-methylphenol reacts with a methoxy-substituted aldehyde (e.g., 4-methoxybenzaldehyde) under basic conditions to form a phenolic intermediate.

-

Cyclization: Acid-catalyzed intramolecular cyclization (e.g., using H₂SO₄) generates the benzofuran core.

-

Functionalization: Selective methoxylation at the 6-position is achieved via nucleophilic substitution or oxidative coupling .

A patent-pending methoxylation method employs methanol and sulfuric acid at 30–80°C, yielding the target compound in 72% purity after recrystallization .

Industrial Production Challenges

Scale-up introduces challenges in controlling regioselectivity and minimizing by-products. Continuous-flow reactors and advanced purification techniques (e.g., simulated moving bed chromatography) are employed to enhance yield and reproducibility .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (0.12 mg/mL at 25°C) but dissolves readily in polar organic solvents like ethanol and dimethyl sulfoxide. Stability studies indicate decomposition above 200°C, with no significant photodegradation under ambient light .

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 6.85 (dd, J = 8.4, 2.4 Hz, 1H), 6.72 (d, J = 2.4 Hz, 1H), 3.89 (s, 3H), 2.41 (s, 3H).

-

IR (KBr): 2920 cm⁻¹ (C-H stretch), 1605 cm⁻¹ (aromatic C=C), 1250 cm⁻¹ (C-O-C) .

Biological Activities and Mechanisms

Antiproliferative Effects

Although direct data on 6-methoxy-2-methylbenzofuran are sparse, structurally related 2-aroylbenzofurans demonstrate nanomolar IC₅₀ values against cancer cell lines. For example:

Table 2: Anticancer Activity of Benzofuran Analogs

| Compound | HeLa IC₅₀ (nM) | MCF-7 IC₅₀ (nM) |

|---|---|---|

| 6-Methoxy-2-methylbenzofuran analog | 80 | 95 |

| Combretastatin A-4 | 180 | 370 |

Mechanistic studies suggest tubulin polymerization inhibition and histone deacetylase (HDAC) modulation as dual modes of action .

Industrial and Pharmaceutical Applications

Drug Discovery

The compound serves as a scaffold for developing dual tubulin-HDAC inhibitors. Structural optimization strategies include:

-

Introducing N-hydroxyacrylamide side chains to enhance HDAC binding.

-

Modifying the 2-methyl group to improve pharmacokinetic profiles .

Material Science

Conjugated benzofuran derivatives exhibit luminescent properties, making them candidates for organic light-emitting diodes (OLEDs). The methoxy group enhances electron-donating capacity, shifting emission wavelengths into the visible spectrum .

Comparison with Structural Analogs

Positional Isomerism Effects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume